
4'-Epi-daunorubicin
Descripción general
Descripción
4’-Epi-daunorubicin is an anthracycline antibiotic and a derivative of daunorubicin. It is known for its antitumor properties and is used in chemotherapy. This compound is structurally similar to daunorubicin but has a different spatial orientation of the hydroxyl group at the 4’ carbon of the sugar moiety, which contributes to its unique properties and reduced toxicity compared to daunorubicin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4’-Epi-daunorubicin can be synthesized through a series of chemical reactions starting from daunorubicin. The process involves the oxidation of the C-4’ hydroxyl group of daunorubicin to form a 4’-keto intermediate, followed by reduction with sodium borohydride (NaBH4) and mild alkaline hydrolysis to remove protecting groups .
Industrial Production Methods: Industrial production of 4’-Epi-daunorubicin involves metabolic engineering of microbial strains such as Streptomyces coeruleorubidus. By disrupting specific genes in the biosynthetic pathway of daunorubicin and introducing genes from other microorganisms, the production of 4’-Epi-daunorubicin can be achieved. The fermentation process typically involves specific conditions such as a seed age of 24-40 hours and an 8-day fermentation period at 25°C .
Análisis De Reacciones Químicas
Types of Reactions: 4’-Epi-daunorubicin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The C-4’ hydroxyl group can be oxidized using oxidizing agents to form a 4’-keto intermediate.
Reduction: Sodium borohydride (NaBH4) is commonly used to reduce the 4’-keto intermediate back to a hydroxyl group.
Substitution: Various protecting groups can be introduced and subsequently removed under mild alkaline conditions.
Major Products: The major product formed from these reactions is 4’-Epi-daunorubicin itself, which is used as an intermediate in the synthesis of other anthracycline antibiotics such as epirubicin .
Aplicaciones Científicas De Investigación
Overview
4'-Epi-daunorubicin is structurally similar to daunorubicin but possesses a different spatial orientation of the hydroxyl group at the 4' carbon of the sugar moiety. This modification contributes to its unique properties, including reduced toxicity and enhanced therapeutic efficacy compared to other anthracyclines .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound exhibits significant inter-individual variability. Its distribution volume is high (1000-1500 L), and it has a total plasma clearance rate of approximately 45-50 L/h/m² . These characteristics make it a candidate for various chemotherapy regimens.
Chemistry
- Model Compound: Used as a reference for studying synthesis and modification of anthracycline antibiotics.
- DNA Interaction Studies: Investigated for its ability to intercalate with DNA, providing insights into drug-DNA interactions.
Biology
- Cellular Effects: Research has demonstrated that this compound can induce apoptosis in various cancer cell lines. Its mechanism helps in understanding drug resistance in cancer therapy.
- Biochemical Pathways: Studies on its biosynthetic pathways reveal insights into metabolic engineering approaches for producing this compound.
Medicine
- Chemotherapy Regimens: Employed in the treatment of cancers such as leukemia and breast cancer. It is often favored over doxorubicin due to its lower toxicity profile .
- Combination Therapies: It is used in combination with other agents (e.g., fluorouracil) to enhance therapeutic outcomes while minimizing side effects associated with traditional anthracyclines .
Industry
- Industrial Production: Produced through fermentation processes involving genetically engineered microbial strains. This method allows for large-scale production while maintaining high purity levels (over 97%) through advanced purification techniques .
- Intermediate Production: Serves as an intermediate in the synthesis of other anthracycline antibiotics, contributing to pharmaceutical development.
Case Studies
-
Breast Cancer Treatment:
A study compared epirubicin-containing regimens (FEC) with traditional CMF regimens. Results showed improved relapse-free survival rates in patients treated with higher doses of epirubicin . -
Lung Cancer Trials:
A Phase II study evaluated high-dose epirubicin in patients with advanced non-small cell lung cancer. The findings suggested potential efficacy in managing this aggressive cancer type . -
Cardiotoxicity Research:
Investigations into the cardiotoxic effects of anthracyclines highlighted that this compound exhibited significantly lower cardiotoxicity compared to doxorubicin, making it a safer alternative for patients requiring long-term treatment .
Mecanismo De Acción
4’-Epi-daunorubicin exerts its effects by intercalating into DNA strands, thereby inhibiting DNA and RNA synthesis. This intercalation results in the formation of complexes that prevent the replication and transcription of genetic material. Additionally, 4’-Epi-daunorubicin inhibits the activity of topoisomerase II, an enzyme involved in DNA replication, leading to DNA cleavage and cell death. The compound also generates free radicals that cause further damage to cellular components .
Comparación Con Compuestos Similares
- Daunorubicin
- Doxorubicin
- Epirubicin
- Idarubicin
Actividad Biológica
4'-Epi-daunorubicin, an anthracycline antibiotic and a derivative of daunorubicin, exhibits significant biological activity, particularly in the context of cancer treatment. This compound is notable for its ability to induce apoptosis in cancer cells and is utilized in various chemotherapy regimens. Below is a detailed examination of its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Overview
This compound is structurally similar to daunorubicin but differs in the spatial orientation of the hydroxyl group at the 4' carbon of its sugar moiety. This modification contributes to its unique properties and reduced toxicity compared to its parent compound.
Target Enzymes:
- Topoisomerase II: this compound primarily targets topoisomerase II, an enzyme crucial for DNA replication and transcription. The drug stabilizes the DNA-topoisomerase II complex, preventing the religation step necessary for DNA repair .
Mode of Action:
- DNA Intercalation: The compound intercalates between DNA base pairs, leading to double-strand breaks (DSBs) that inhibit DNA replication and transcription, ultimately resulting in cell death .
- Cell Cycle Arrest: It induces cell cycle arrest at various checkpoints, particularly at G2/M phase, which is critical for cancer cell proliferation.
This compound has been shown to interact with various biomolecules, influencing cellular processes significantly. Its biochemical properties include:
- Induction of Apoptosis: The compound effectively induces apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
- Metabolic Pathways: It is involved in the biosynthetic pathway of TDP-L-daunosamine, which is essential for its biological activity.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound exhibits significant variability in absorption and distribution among individuals. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Absorption | 100% |
Volume of Distribution | 21 ± 2 L/kg (60 mg/m²) |
Protein Binding | 77% |
Metabolism | Primarily hepatic |
These parameters suggest a rapid absorption and a relatively high volume of distribution, indicating extensive tissue penetration .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in treating various cancers:
- In Vivo Studies:
- Clinical Applications:
-
Resistance Mechanisms:
- Research has focused on understanding how this compound circumvents common resistance mechanisms observed with other anthracyclines. Studies indicate that it may be less likely to be extruded by multidrug resistance (MDR) transporters due to its structural modifications.
Propiedades
IUPAC Name |
(7S,9S)-9-acetyl-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3/t10-,14-,16-,17-,22-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STQGQHZAVUOBTE-RPDDNNBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80206629 | |
Record name | 4'-Epi-daunorubicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80206629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57918-24-8 | |
Record name | Epidaunorubicin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57918-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Epi-daunorubicin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057918248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Epi-daunorubicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80206629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 57918-24-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EPIDAUNORUBICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST2WDK731R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.